molecular formula C10H10BrNS B13602136 2-(2-Bromopropyl)benzo[d]thiazole

2-(2-Bromopropyl)benzo[d]thiazole

Cat. No.: B13602136
M. Wt: 256.16 g/mol
InChI Key: HSWCBKVNKVVMIT-UHFFFAOYSA-N
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Description

2-(2-Bromopropyl)benzo[d]thiazole is a small molecule building block featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The bromopropyl side chain at the 2-position serves as a flexible linker, making this compound a valuable intermediate for constructing more complex molecular architectures through nucleophilic substitution reactions. Researchers utilize this reagent in the synthesis of novel hybrids and conjugates aimed at developing new therapeutic agents. The benzothiazole nucleus is recognized for its ability to engage in diverse non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic contacts, which allows for strong binding to various biological targets . This compound is primarily used in research programs targeting infectious diseases and oncology. Studies on analogous benzothiazole and thiazole derivatives have demonstrated potent, broad-spectrum antimicrobial activity against a panel of Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis , as well as antifungal properties . Furthermore, the scaffold is frequently investigated in anticancer research, with some derivatives functioning as microtubule targeting agents that inhibit tubulin polymerization, thereby disrupting cell division and inducing apoptosis . This product is intended for research purposes as a chemical intermediate or a standard in biological assays. It is supplied For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrNS

Molecular Weight

256.16 g/mol

IUPAC Name

2-(2-bromopropyl)-1,3-benzothiazole

InChI

InChI=1S/C10H10BrNS/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6H2,1H3

InChI Key

HSWCBKVNKVVMIT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC2=CC=CC=C2S1)Br

Origin of Product

United States

Synthetic Methodologies for 2 2 Bromopropyl Benzo D Thiazole and Analogous Structures

Precursor Synthesis and Functionalization Strategies

The synthesis of the target compound and its analogs typically begins with the formation of a substituted benzothiazole (B30560) core, followed by the introduction and modification of an alkyl side chain.

Synthesis of Substituted Benzo[d]thiazole Intermediates

The benzothiazole ring system is a common motif in pharmacologically active compounds and functional materials. chemistryjournal.netmdpi.com Its synthesis is well-established, with the most prevalent method being the condensation reaction between a 2-aminobenzenethiol and a substance containing a carbonyl or cyano group. mdpi.com This approach allows for the introduction of various substituents at the 2-position of the benzothiazole ring.

Several variations of this condensation have been developed:

Reaction with Aldehydes: 2-Aminobenzenethiol can react with aldehydes to form 2-substituted benzothiazoles. mdpi.com This reaction can be catalyzed by various systems, including iodine in DMF, baker's yeast, or visible light with an in-situ generated disulfide photosensitizer. organic-chemistry.org A mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has also been shown to be an effective catalyst system. mdpi.com

Reaction with Carboxylic Acids and Derivatives: The condensation of 2-aminobenzenethiol with carboxylic acids, often promoted by reagents like polyphosphoric acid, is a high-yielding method for producing 2-substituted benzothiazoles. mdpi.comindexcopernicus.com Similarly, reacting 2-aminothiophenol (B119425) with benzoyl chlorides under solvent-free conditions provides a rapid and efficient green synthesis route to the corresponding benzothiazole derivatives. researchgate.net

Reaction with Nitriles: A copper-catalyzed method allows for the condensation of 2-aminobenzenethiols with a wide range of nitriles, furnishing 2-substituted benzothiazoles in excellent yields. mdpi.comorganic-chemistry.org

Alternative strategies for forming the benzothiazole core include the intramolecular cyclization of ortho-halothioureas or N-(2-chlorophenyl) benzothioamides, often utilizing copper or palladium catalysts. mdpi.comindexcopernicus.com

A comparative study of different reaction conditions for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and benzoyl chlorides highlights the efficiency of solvent-free methods.

EntryCatalystSolventConditionTimeYield (%)Reference
1-1-Methyl-pyrrolidin-2-one100 °C1 h75-95 researchgate.net
2-Pyridinereflux1 h74-82 researchgate.net
3SnCl₂·2H₂OEthanolreflux4 h85-95 researchgate.net
4-Toluener.t.0.25-1 h80-100 researchgate.net
5--r.t.1-3 min61-100 researchgate.net

Bromination Reactions for Alkyl Side Chain Introduction

Once the benzothiazole core with an appropriate alkyl substituent at the 2-position is synthesized (e.g., 2-propylbenzo[d]thiazole (B101001) or 2-allylbenzo[d]thiazole), the introduction of a bromine atom onto the side chain is the next critical step. For the specific synthesis of 2-(2-Bromopropyl)benzo[d]thiazole, this involves bromination at the second carbon of the propyl group.

While direct synthesis of this compound is not detailed in the provided sources, analogous syntheses provide a clear pathway. For instance, the intermediate 2-(2-bromoethoxy)benzo[d]thiazole is synthesized from benzo[d]thiazol-2-ol and 1,2-dibromoethane (B42909) in the presence of anhydrous potassium carbonate, refluxed in DMF. nih.gov This demonstrates a nucleophilic substitution approach to introduce a bromoalkyl group.

General organic chemistry principles suggest two primary routes for the synthesis of this compound from a suitable precursor:

Radical Bromination: Starting with 2-propylbenzo[d]thiazole, a free radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) would selectively brominate the secondary carbon of the propyl chain due to the greater stability of the secondary radical intermediate.

Hydrobromination of an Alkene: An alternative precursor, 2-allylbenzo[d]thiazole, could be subjected to hydrobromination. The addition of hydrogen bromide (HBr) across the double bond would follow Markovnikov's rule, placing the bromine atom at the more substituted second carbon of the resulting propyl chain.

Contemporary Synthetic Approaches for Benzo[d]thiazole Derivatives

Modern synthetic chemistry has introduced powerful transition metal-catalyzed reactions that allow for the efficient functionalization and derivatization of the benzothiazole scaffold. These methods, particularly cross-coupling reactions, offer a versatile toolkit for creating complex molecules with high precision and functional group tolerance. youtube.com

Transition Metal-Catalyzed Coupling Reactions in Benzo[d]thiazole Synthesis

Transition metals, especially palladium and copper, are central to many contemporary strategies for forming C-C and C-heteroatom bonds on the benzothiazole ring. rsc.org These reactions often proceed via mechanisms involving oxidative addition, transmetalation, and reductive elimination. youtube.com Palladium-catalyzed direct arylation and C-H functionalization have emerged as powerful tools for modifying the benzothiazole core without the need for pre-functionalized starting materials. nih.govacs.org Similarly, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions enable the formation of C-C bonds under mild conditions. nih.gov

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and the environmental compatibility of its boronic acid reagents. nih.gov This palladium-catalyzed reaction has been effectively applied to the synthesis of various aryl-substituted benzothiazoles. nih.govhpu2.edu.vnresearchgate.net

For example, an efficient synthesis of 2-amino-6-arylbenzothiazoles was achieved by coupling 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids using a Pd(0) catalyst. nih.gov Another study reported the synthesis of several 2-(4-arylphenyl)benzo[d]thiazole derivatives via the Suzuki coupling of 2-(4-bromophenyl)benzo[d]thiazole with different arylboronic acids, achieving high yields. hpu2.edu.vnresearchgate.nethpu2.edu.vn

Examples of Suzuki Cross-Coupling for Benzothiazole Derivatives
Reactant 1Reactant 2Catalyst SystemSolvent/BaseYield (%)Reference
2-amino-6-bromobenzothiazole4-methoxyphenyl boronic acidPd(PPh₃)₄DMF/Na₂CO₃64 nih.gov
2-(4-bromophenyl)benzo[d]thiazolePhenylboronic acidPdCl₂(dppf)Toluene/K₂CO₃95 hpu2.edu.vnresearchgate.net
2-(4-bromophenyl)benzo[d]thiazole4-Methylphenylboronic acidPdCl₂(dppf)Toluene/K₂CO₃92 hpu2.edu.vnresearchgate.net
2-(4-bromophenyl)benzo[d]thiazole4-Methoxyphenylboronic acidPdCl₂(dppf)Toluene/K₂CO₃90 hpu2.edu.vnresearchgate.net
2-(4-bromophenyl)benzo[d]thiazole4-Chlorophenylboronic acidPdCl₂(dppf)Toluene/K₂CO₃85 hpu2.edu.vnresearchgate.net

Beyond the Suzuki reaction, a range of other cross-coupling protocols have been successfully employed to synthesize and functionalize benzothiazole derivatives.

Copper-Catalyzed Reactions: Copper catalysts are widely used for forming C-S bonds, which is fundamental to some benzothiazole syntheses. Intramolecular C-S bond formation via cross-coupling between an aryl halide and a thiourea (B124793) functionality is a demonstrated route to 2-aminobenzothiazoles. indexcopernicus.com Copper(I) has also been used to catalyze the tandem reaction of 2-iodobenzenamine with isothiocyanates to produce 2-aminobenzothiazoles under mild conditions. acs.org Furthermore, copper-catalyzed methods have been developed for coupling benzothiazoles with cyclic ethers and for synthesizing benzothiazoles using thiocarboxylic acids as a sulfur source. nih.govacs.org

Palladium-Catalyzed C-H Functionalization: Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-activated substrates like halides or boronic acids. Palladium-catalyzed oxidative C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes has been developed. rsc.org The Catellani reaction, which combines Pd/norbornene catalysis, has been used to achieve trifunctionalization of the benzothiadiazole ring, a related heterocyclic system. nih.gov

Stille Coupling: The Stille reaction, which couples organostannanes with organic halides, has been used to create aryl-substituted benzo-bis-thiadiazoles, demonstrating its utility for functionalizing related heterocyclic systems. nih.gov

Photoredox Catalysis: Emerging methods include visible-light-mediated photoredox catalysis. This approach has been used for the direct alkylation of 2,1,3-benzothiadiazole, offering an environmentally friendly, metal-free alternative to traditional cross-coupling. acs.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) represent a highly efficient approach in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This strategy is advantageous due to its atom economy, simplified experimental procedures, and often high yields. nih.gov The synthesis of the benzothiazole core and its derivatives can be effectively achieved through MCRs.

One prominent MCR approach for analogous structures involves the one-pot reaction of 2-aminothiophenols, aldehydes, and a third component, such as malononitrile, under electrochemical conditions with a copper iodide (CuI) catalyst. researchgate.net Another example is the reaction between 2-aminobenzothiazole (B30445) derivatives, indole-3-carbaldehyde, and arylisonitriles, which is facilitated by an acidic catalyst like P₂O₅ on SiO₂. nih.gov For the synthesis of thiazole (B1198619) derivatives, a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can be accelerated by N-methyl imidazole (B134444) under solvent-free conditions. iau.ir These methods offer rapid access to a diverse range of substituted thiazole and benzothiazole structures. iau.ir

A notable three-component, one-pot synthesis for fully substituted 1,3-thiazoles involves the reaction of arylglyoxals, thiobenzamides, and lawsone in acetic acid, proceeding without the need for a metal catalyst. acs.org This method has proven effective for gram-scale synthesis, yielding the desired products as solid precipitates in excellent yields. acs.org Similarly, chemoenzymatic one-pot MCRs have been developed using enzymes like trypsin from porcine pancreas to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, producing thiazole derivatives in high yields under mild conditions. nih.gov

ReactantsCatalyst/ConditionsProduct TypeKey AdvantagesReference
2-Aminothiophenols, Aldehydes, MalononitrileElectrochemical, CuI catalystSubstituted BenzothiazolesOne-pot, efficient researchgate.net
Primary Amines, Dialkyl Acetylenedicarboxylates, IsothiocyanatesN-methyl imidazole, Solvent-freeThiazole DerivativesRapid, green chemistry iau.ir
Arylglyoxals, Thiobenzamides, LawsoneAcetic acid, Metal-freeFully Substituted 1,3-ThiazolesExcellent yields, scalable acs.org
Secondary Amines, Benzoyl Isothiocyanate, Dialkyl AcetylenedicarboxylatesTrypsin from porcine pancreasThiazole DerivativesHigh yields, mild conditions nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. scielo.brscilit.com This technology aligns with the principles of green chemistry by minimizing solvent use and improving energy efficiency. scielo.br

The synthesis of 2-substituted benzothiazoles is particularly amenable to microwave irradiation. For instance, the condensation of 2-aminothiophenol with various fatty acids or aromatic aldehydes can be completed in minutes with high yields under microwave conditions, often without the need for a solvent. mdpi.com In some procedures, glycerol (B35011) is used as a green solvent. scielo.br Comparative studies have shown that microwave-assisted methods can reduce reaction times by a factor of 25 and increase product yields by 12% to 20% compared to conventional heating. scielo.br

Microwave heating has been successfully employed for the synthesis of 2-substituted benzoxazoles and benzothiazoles from carboxylic acids or acid chlorides, providing good to excellent yields under solvent-free and catalyst-free conditions. researchgate.net This technique is compatible with a wide range of functional groups. researchgate.net Similarly, the synthesis of 1,2-disubstituted benzimidazoles, a related heterocyclic system, is significantly enhanced by microwave activation, reducing reaction times from hours to minutes and boosting yields to over 96% with a low catalyst loading. mdpi.com

ReactantsConditionsProduct TypeReaction TimeYieldReference
2-Aminothiophenol, Aromatic AldehydesMicrowave irradiation, Glycerol solvent2-Substituted BenzothiazolesReduced by ~25xIncreased by 12-20% scielo.br
2-Aminothiophenol, Fatty AcidsMicrowave irradiation, P₄S₁₀ catalyst, Solvent-free2-Substituted Benzothiazoles3–4 minHigh mdpi.com
2-Aminophenol, Carboxylic AcidsMicrowave irradiation, Solvent-free2-Substituted BenzoxazolesNot specified35-82% researchgate.net
N-phenyl-o-phenylenediamine, BenzaldehydesMicrowave irradiation, Er(OTf)₃ catalyst (1%), Solvent-free1,2-Disubstituted Benzimidazoles5–10 min>96% mdpi.com

Novel Catalyst Systems in Benzo[d]thiazole Derivatization

The development of novel catalyst systems is crucial for advancing the synthesis of benzothiazole derivatives, offering improved efficiency, selectivity, and applicability under milder conditions. A wide array of catalysts, from transition metals to biocatalysts and metal-free systems, have been explored.

Transition-Metal Catalysts:

Copper (Cu): Copper catalysts are widely used due to their low cost and effectiveness. Systems like Cu(OAc)₂/Cs₂CO₃ are effective for the synthesis of 2-aminobenzothiazoles from 2-iodoanilines and dithiocarbamates. nih.gov Copper bromide (CuBr) has been identified as the most effective catalyst for the tandem reaction of o-aminothiophenols with tetramethylthiuram disulfide to form 2-mercaptobenzothiazole (B37678) derivatives. nih.gov CuO nanoparticles have also been shown to catalyze the reaction between 2-bromoanilines and dithiocarbamates. nih.gov

Palladium (Pd) and Nickel (Ni): Palladium acetate (B1210297) (Pd(OAc)₂) catalyzes the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. nih.gov More recently, Nickel(II) salts have proven to be a more advantageous catalyst for the same reaction, being cheaper, less toxic, and effective at lower concentrations under mild conditions. nih.gov

Ruthenium (Ru): Ru(III) has been shown to be an effective catalyst for the synthesis of substituted 2-aminobenzothiazoles from N-arylthioureas. nih.gov

Green and Metal-Free Catalysts: In line with green chemistry principles, there is a growing interest in metal-free and environmentally benign catalytic systems.

Iodine-based: Polystyrene polymer catalysts grafted with iodine acetate have been used to promote the condensation of 2-aminobenzenethiol and benzaldehydes. mdpi.com

Acid/Oxidant Systems: A simple mixture of H₂O₂/HCl in ethanol at room temperature serves as an effective catalyst for the condensation of 2-aminothiophenol and aldehydes. mdpi.com

Biocatalysts: Laccase/O₂ systems represent a biocatalytic approach to forming the benzothiazole core. mdpi.com

Deep Eutectic Solvents (DESs): Solvents like DMU:TA and CA:DMU can also serve as catalytic media for these syntheses. mdpi.com

Photoredox Catalysis: The use of blue LED light in the presence of K₂S₂O₈ is a modern photoredox method for benzothiazole synthesis. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is a critical step in synthetic chemistry to maximize product yield, minimize reaction times, and reduce the formation of byproducts. For the synthesis of benzothiazole derivatives, several parameters are typically fine-tuned.

A systematic study on the direct arylation of benzothiazole initiated with benzothiazole and diphenyliodonium (B167342) tetrafluoroborate (B81430) explored the influence of the catalyst, base, ligand, and solvent. researchgate.net The initial conditions using copper powder as a catalyst, K₂CO₃ as a base, and (o-tolyl)₃P as a ligand in acetonitrile (B52724) at 80°C were systematically varied. researchgate.net This process of screening different components is fundamental to identifying the optimal reaction environment.

In another study focusing on a visible-light-induced trifluoromethylation–heteroarylation reaction, various parameters were optimized. acs.org The choice of solvent was found to be crucial, with DMF being optimal, while NMP, DMA, DMSO, and various polar protic or nonpolar solvents failed to yield the desired product or gave significantly lower yields. acs.org Further experiments established that both light irradiation and a nitrogen atmosphere were essential for the reaction to proceed, and altering the reactant ratios or shortening the reaction time led to decreased yields. acs.org

The synthesis of 2-substituted benzothiazoles via the reaction of 2-aminothiophenol with aldehydes has been optimized using a low transition temperature mixture (LTTM) of oxalic acid dihydrate and proline as a green reaction medium at room temperature. This eco-friendly method provides high yields in a relatively short time of about 2.5 hours. These examples underscore the importance of a methodical approach to optimization, where each reaction component and condition is considered to achieve the most efficient and high-yielding synthesis.

Reaction TypeOptimized ParameterOptimal ConditionEffect on Yield/ReactionReference
Direct Arylation of BenzothiazoleSolvent, Catalyst, Base, LigandSystematically screened for best combinationMaximizes product yield researchgate.net
Visible-Light-Induced Trifluoromethylation–HeteroarylationSolventDMFUse of other solvents like NMP, DMA, or DMSO resulted in significantly lower yields acs.org
Visible-Light-Induced Trifluoromethylation–HeteroarylationAtmosphere & LightNitrogen & Blue LEDBoth essential for the reaction to occur acs.org
Condensation of 2-aminothiophenol and aldehydesReaction MediumOxalic acid dihydrate:proline (LTTM)High yield, eco-friendly, room temperature

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of protons and carbons within the molecular structure of 2-(2-Bromopropyl)benzo[d]thiazole .

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of This compound , specific signals corresponding to each unique proton environment are expected. The aromatic protons on the benzothiazole (B30560) ring system would typically appear in the downfield region (δ 7.0-8.5 ppm). The chemical shifts and coupling patterns of these protons would provide information about their relative positions on the benzene (B151609) ring. The protons of the 2-bromopropyl group would be observed in the upfield region. The methine proton (CH-Br) would likely appear as a multiplet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) would likely appear as a doublet, coupled to the methine proton. The integration of these signals would confirm the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H7.0 - 8.5Multiplets~7-9
CH-Br4.5 - 5.5Quartet~6-8
CH₃1.8 - 2.2Doublet~6-8

Note: The predicted data is based on typical values for similar structural motifs and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in This compound would give a distinct signal. The carbon atom of the C=N bond in the thiazole (B1198619) ring is expected to be significantly downfield. The aromatic carbons of the benzo group would appear in a characteristic range (δ 120-155 ppm). The carbons of the 2-bromopropyl side chain would be observed in the upfield region, with the carbon attached to the bromine atom being the most downfield of the aliphatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=N (Thiazole)160 - 170
Aromatic-C120 - 155
C-Br40 - 50
CH₃20 - 30

Note: The predicted data is based on typical values for similar structural motifs and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Determination

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for instance, confirming the connectivity between the methine proton and the methyl protons in the 2-bromopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbons in the propyl side chain and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over 2-3 bonds). This would be crucial for confirming the connection of the 2-bromopropyl group to the C2 position of the benzothiazole ring system by showing a correlation between the propyl protons and the C=N carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=N (Thiazole stretch)~1600 - 1650Medium
C=C (Aromatic stretch)~1450 - 1600Medium to Strong
C-H (Aromatic stretch)~3000 - 3100Weak to Medium
C-H (Aliphatic stretch)~2850 - 3000Medium
C-Br (Stretch)~500 - 600Medium to Strong

These characteristic peaks would provide strong evidence for the presence of the benzothiazole core and the bromoalkyl side chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For This compound , the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the molecular ion peak would be expected. The fragmentation pattern would likely involve the loss of a bromine radical or the propyl group, providing further structural confirmation.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a crucial technique for determining the elemental composition of a pure compound. For This compound (C₁₀H₁₀BrN₂S), the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur would be compared with the calculated theoretical values. A close agreement between the experimental and calculated values would confirm the empirical formula and the purity of the synthesized compound.

Reactivity Studies and Chemical Transformations of 2 2 Bromopropyl Benzo D Thiazole

Nucleophilic Substitution Reactions Involving the Bromopropyl Moiety

The bromine atom on the secondary carbon of the propyl side chain in 2-(2-bromopropyl)benzo[d]thiazole is a good leaving group, making this position susceptible to nucleophilic attack. Such reactions are fundamental in modifying the side chain and introducing new functional groups.

The reaction mechanism for nucleophilic substitution at a secondary alkyl halide can proceed through either an S_N1 or S_N2 pathway, or a combination of both. viu.calibretexts.org The S_N2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.org The S_N1 mechanism, on the other hand, proceeds through a carbocation intermediate. viu.ca The specific pathway is influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. viu.ca

A variety of nucleophiles can be employed to displace the bromide. For instance, amines can be used to introduce amino functionalities, a common strategy in the synthesis of biologically active compounds. The reaction with tertiary amines can sometimes lead to unexpected dealkylation of the amine rather than simple substitution. strath.ac.uk Other common nucleophiles include hydroxides, alkoxides, and thiolates, which would yield alcohols, ethers, and thioethers, respectively.

Table 1: Representative Nucleophilic Substitution Reactions on Secondary Alkyl Halides

NucleophileReagent ExampleProduct Type
AmineAmmonia, Primary/Secondary AminesSubstituted Amines
HydroxideSodium HydroxideAlcohols
AlkoxideSodium MethoxideEthers
ThiolateSodium ThiophenolateThioethers
CyanideSodium CyanideNitriles
AzideSodium AzideAzides

This table presents generalized reactions applicable to secondary alkyl bromides and is illustrative of the potential transformations for this compound.

Metal-Mediated Cross-Coupling Reactions Utilizing the Bromine Atom

The development of metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent handle for such transformations, particularly with catalysts based on palladium, nickel, or copper.

Significant progress has been made in the cross-coupling of secondary alkyl halides with various partners. bohrium.comscilit.com Nickel catalysts are particularly versatile for these reactions, enabling couplings with organometallic reagents in reactions such as Suzuki, Negishi, and Stille couplings. bohrium.com Iron-catalyzed cross-coupling reactions also present a cheaper and more environmentally friendly alternative for coupling with Grignard reagents. bohrium.com

Copper-catalyzed cross-coupling reactions are also effective for forming bonds between heteroaryl bromides and alkylboranes. rsc.org Furthermore, nickel-catalyzed reductive cross-coupling allows for the direct reaction between alkyl halides and aryl halides. acs.org These methods open up possibilities for attaching a wide range of aryl, heteroaryl, and alkyl groups to the propyl side chain of the parent molecule.

Table 2: Potential Metal-Mediated Cross-Coupling Reactions

Coupling ReactionCatalyst System (Example)Coupling PartnerResulting Bond
Suzuki CouplingPd or Ni-basedOrganoboron reagentC-C
Negishi CouplingNi or Pd-basedOrganozinc reagentC-C
Kumada CouplingFe or Ni-basedGrignard reagentC-C
Stille CouplingPd-basedOrganotin reagentC-C
Buchwald-HartwigPd-basedAmine, Alcohol, ThiolC-N, C-O, C-S

This table outlines potential cross-coupling reactions based on established methods for secondary alkyl bromides.

Cyclization Reactions and Intramolecular Rearrangements

The presence of both a reactive alkyl bromide and a nucleophilic nitrogen atom within the benzothiazole (B30560) ring system makes this compound a prime candidate for intramolecular cyclization reactions. These reactions can lead to the formation of novel fused heterocyclic systems.

A likely and well-documented transformation for analogous compounds is the formation of a thiazolo[3,2-a]benzimidazole ring system. magersandquinn.comnih.govresearchgate.net This type of cyclization typically occurs when a 2-substituted benzimidazole (B57391) with a suitable leaving group on the side chain is heated, often in the presence of a base. In the case of this compound, an intramolecular nucleophilic attack of the benzothiazole nitrogen onto the electrophilic carbon bearing the bromine would lead to a fused, six-membered ring.

The synthesis of thiazolo[3,2-a]benzimidazoles has been reported from the reaction of 2-mercaptobenzimidazoles with α-halo ketones, followed by cyclization. nih.govresearchgate.net While the starting material is different, the underlying principle of intramolecular cyclization is analogous.

Functional Group Interconversions on the Benzo[d]thiazole Ring System

Beyond the reactivity of the bromopropyl side chain, the benzothiazole nucleus itself can undergo various functional group transformations. These modifications can be used to tune the electronic properties and biological activity of the molecule.

The benzothiazole ring is a privileged structure in medicinal chemistry, and methods for its derivatization are well-established. researchgate.netresearchgate.netepa.gov For instance, the benzene (B151609) portion of the ring system can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, although the regioselectivity will be influenced by the existing 2-propyl substituent.

Furthermore, if other functional groups are present on the benzothiazole ring, they can be manipulated. For example, an amino group can be introduced and subsequently diazotized to allow for a range of Sandmeyer-type reactions. nih.gov Direct C-H functionalization of the benzothiazole ring is also an emerging area, providing atom-economical routes to further derivatization. acs.orgambeed.com

Exploration of Reaction Mechanisms and Intermediates

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. The mechanisms of nucleophilic substitution, as discussed earlier, can be either S_N1 or S_N2. viu.ca

In metal-catalyzed cross-coupling reactions, the mechanisms are often complex, involving catalytic cycles of oxidative addition, transmetalation, and reductive elimination. nih.gov For reactions involving secondary alkyl halides, radical mechanisms are frequently proposed, particularly for nickel- and iron-catalyzed transformations. bohrium.com

The mechanism of intramolecular cyclization to form a thiazolo[3,2-a]benzimidazole-type structure would likely proceed via an initial intramolecular S_N2 reaction, where the benzothiazole nitrogen acts as the nucleophile. The study of reaction intermediates, for instance through spectroscopic methods or trapping experiments, would be invaluable in elucidating these pathways. For example, in the synthesis of related benzothiazoles, imine intermediates have been identified. mdpi.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic landscape of molecules. For 2-(2-Bromopropyl)benzo[d]thiazole, DFT calculations with a suitable basis set, such as B3LYP/6-311G++(d,p), can be utilized to obtain a geometrically optimized structure. nih.gov These calculations reveal crucial parameters like bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.

Furthermore, these quantum chemical methods provide access to a wealth of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

A molecular electrostatic potential (MEP) map can also be generated from these calculations. The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is invaluable for predicting how the molecule might interact with other molecules, including biological macromolecules.

Calculated Property Significance
Optimized GeometryProvides the most stable 3D structure of the molecule.
HOMO EnergyIndicates the electron-donating capacity.
LUMO EnergyIndicates the electron-accepting capacity.
HOMO-LUMO GapRelates to chemical reactivity and stability.
Molecular Electrostatic PotentialVisualizes charge distribution and reactive sites.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial for understanding the potential therapeutic applications of compounds like this compound by simulating its interaction with various biological targets. Benzothiazole (B30560) derivatives have been investigated for their inhibitory activity against a range of enzymes, including protein kinases like p56lck and dihydrofolate reductase (DHFR), which are implicated in cancer and infectious diseases, respectively. nih.govbiointerfaceresearch.com

Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the target protein. A lower binding energy generally indicates a more stable and favorable interaction. These simulations can predict the specific binding pose of this compound within the active site of a protein. The interaction modes, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex are also identified. For instance, docking studies on similar benzothiazole-thiazole hybrids have provided insights into their binding patterns within the ATP binding site of protein kinases. biointerfaceresearch.com

A significant outcome of molecular docking is the identification of key amino acid residues in the protein's binding site that are crucial for the interaction with the ligand. biointerfaceresearch.com By analyzing the docked pose of this compound, one can pinpoint specific amino acids that form hydrogen bonds or engage in hydrophobic contacts with the molecule. This information is vital for structure-based drug design, as it allows for the rational modification of the ligand to enhance its binding affinity and selectivity for the target.

Interaction Type Description Key Amino Acid Residues (Hypothetical)
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Asp, Glu, Gln, Asn, Ser, Thr, Tyr
Hydrophobic InteractionsFavorable interactions between nonpolar groups in an aqueous environment.Ala, Val, Leu, Ile, Phe, Trp, Met
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.Phe, Tyr, Trp, His
Halogen BondingNoncovalent interaction involving a halogen atom (Bromine in this case).Electron-rich atoms (e.g., Oxygen in backbone carbonyls)

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein upon binding. For the this compound-protein complex, MD simulations can assess the stability of the predicted binding pose from docking studies. nih.govresearchgate.net Parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored to evaluate the stability of the complex throughout the simulation. A stable complex will exhibit minimal fluctuations in its RMSD values.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For a series of active benzothiazole derivatives, a pharmacophore model can be developed based on their common structural features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net This model can then be used as a 3D query to search large chemical databases (virtual screening) to identify other molecules, including potentially novel derivatives of this compound, that fit the pharmacophore and are therefore likely to be active.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can also be employed to investigate the chemical reactivity and synthesis of this compound. Reaction pathway analysis allows for the exploration of different potential routes for a chemical reaction, helping to understand the underlying mechanisms. nih.govresearchgate.netresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be determined. Transition state modeling, in particular, focuses on identifying the high-energy transition state structure that connects reactants and products. Understanding the geometry and energy of the transition state is crucial for predicting reaction rates and optimizing reaction conditions for the synthesis of this compound and its analogs.

Mechanistic Investigations of Biological Activities of Benzo D Thiazole Derivatives

Structure-Activity Relationship (SAR) Studies of Benzo[d]thiazole Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzo[d]thiazole derivatives, these studies have been instrumental in optimizing their potency and selectivity for various biological targets. rjptonline.orgbenthamscience.com

The benzothiazole (B30560) ring system, a fusion of benzene (B151609) and thiazole (B1198619) rings, provides a versatile platform for chemical modification. benthamscience.comresearchgate.net Key positions on the benzothiazole scaffold that are often targeted for modification include the 2-, 5-, and 6-positions. The introduction of different substituents at these positions can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com

For instance, in the development of cannabinoid CB2 receptor agonists, N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives showed high affinity and selectivity. researchgate.netnih.gov The SAR studies revealed that the nature of the carboxamide group and the alkyl chain at the 3-position were critical for activity. researchgate.net Specifically, a trifluoromethylbenzamide derivative demonstrated significant in vivo anti-inflammatory effects. researchgate.net

In the context of sigma receptor ligands, SAR studies on benzo[d]thiazol-2(3H)-one derivatives highlighted the importance of the linker length between the benzothiazolone core and a cycloalkylamine ring, as well as substitutions on the benzothiazole ring itself. nih.gov These modifications were found to be crucial for determining the subtype selectivity of the ligands. nih.gov

Furthermore, the addition of fluorine atoms to the benzothiazole core has been shown to enhance cytotoxicity in some anticancer derivatives, likely by increasing the compound's lipophilicity and binding affinity. mdpi.com The synergistic effect of a fluorine at the C-5 position and a methoxy (B1213986) or methyl group at the C-6 position has also been noted to improve antiproliferative activity. mdpi.com

The following table summarizes key SAR findings for different series of benzo[d]thiazole derivatives:

Derivative SeriesTargetKey Structural Features for ActivityReference(s)
N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamidesCannabinoid CB2 ReceptorNature of the carboxamide group, alkyl chain at the 3-position researchgate.netnih.gov
Benzo[d]thiazol-2(3H)-one derivativesSigma ReceptorsLinker length to cycloalkylamine, substitutions on the benzothiazole ring nih.gov
Fluorinated benzothiazolesCancer CellsPresence and position of fluorine atoms, synergistic substitutions mdpi.com
Pyridinyl-butadienyl-benzothiazole (PBB3) analogsTau ProteinReplacement of the trans-butadiene bridge with amide or ester moieties rsc.org

Target Identification and Validation for Bioactive Benzo[d]thiazole Compounds

A critical aspect of mechanistic investigation is the identification and validation of the specific molecular targets with which bioactive compounds interact. For benzo[d]thiazole derivatives, a range of targets, including enzymes and receptors, have been identified. mdpi.com

Enzyme Inhibition Studies (e.g., DprE1, COX-1, COX-2)

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Benzo[d]thiazole derivatives have been shown to inhibit several key enzymes involved in various disease processes. mdpi.com

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase): This enzyme is a crucial component of the mycobacterial cell wall synthesis pathway and a validated target for anti-tuberculosis drugs. nih.govnih.gov Benzothiazole derivatives, such as TCA-1, have been identified as potent inhibitors of DprE1. nih.gov The interaction of these inhibitors with the active site of DprE1, which includes a polar region, a hydrophobic site, and a lipophilic area, has been studied to understand the structural basis of their inhibitory activity. nih.gov Benzothiazinone analogs, which are structurally related to benzothiazoles, have also been investigated as irreversible inhibitors of DprE1. nih.gov

COX-1 and COX-2 (Cyclooxygenase-1 and -2): These enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govdergipark.org.tr Several studies have evaluated the COX inhibitory profiles of benzothiazole derivatives. For example, a series of thiadiazole-benzothiazole hybrids were tested for their ability to inhibit COX-1 and COX-2. dergipark.org.tr One compound in this series, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide, was identified as a potent and selective inhibitor of COX-1. dergipark.org.tr In another study, some 2-(trimethoxyphenyl)-thiazole derivatives showed good inhibitory activity against both COX isoforms, with one compound exhibiting a favorable COX-2 selectivity index, similar to meloxicam. mdpi.com The interaction of these inhibitors with key amino acid residues in the active sites of COX-1 and COX-2, such as Arg120 and Tyr355, has been explored through molecular docking studies. mdpi.commetu.edu.tr

The following table presents data on the enzyme inhibitory activity of selected benzo[d]thiazole derivatives:

Derivative/AnalogTarget EnzymeActivity/PotencyReference(s)
TCA-1DprE1Potent inhibitor of both proliferating and non-proliferating Mtb nih.gov
Benzothiazinone analogsDprE1Irreversible inhibitors with high binding affinities nih.gov
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamideCOX-151.36 ± 3.32% inhibition at 100 µM dergipark.org.tr
2-(trimethoxyphenyl)-thiazole derivative (A3)COX-2Good selectivity index, similar to meloxicam mdpi.com
5,6-diarylimidazo[2.1-b]thiazole derivative (1)COX-2Potent and selective inhibitor nih.gov

Receptor Binding Studies and Ligand-Receptor Interactions

Benzo[d]thiazole derivatives have also been found to interact with various receptors, modulating their function.

Sigma Receptors: These receptors are implicated in a variety of neurological and psychiatric conditions. nih.gov A library of benzo[d]thiazol-2(3H)-one analogues was synthesized and their binding affinities for sigma-1 (σ1) and sigma-2 (σ2) receptors were evaluated in rat liver membranes. nih.gov One compound, in particular, displayed a high affinity for σ1 receptors (Ki = 4.5 nM) and a 483-fold selectivity over σ2 receptors. nih.gov The binding was assessed using radioligand binding assays with 3H-pentazocine for σ1 and [3H]DTG for σ2 receptors. nih.gov

Cannabinoid CB2 Receptors: The CB2 receptor is a promising target for anti-inflammatory therapies without the psychoactive side effects associated with CB1 receptor activation. researchgate.netnih.gov A series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives were designed and shown to have high affinity and selectivity for CB2 receptors, with Ki values in the low nanomolar to picomolar range. researchgate.netnih.gov These compounds acted as agonists, demonstrating functional activity in cellular assays. researchgate.net

Modulation of Neurotransmitter Systems (e.g., GABAergic)

The interaction of benzo[d]thiazole derivatives with neurotransmitter systems is an area of growing interest. Riluzole, a clinically approved benzothiazole derivative for the treatment of amyotrophic lateral sclerosis (ALS), is known to have complex effects on neurotransmission. mdpi.com While its primary mechanism is thought to involve the inhibition of glutamate (B1630785) release, it also indirectly modulates GABAA receptors. mdpi.comnih.gov GABAA receptors are the main inhibitory neurotransmitter receptors in the central nervous system, and their modulation can have significant effects on neuronal excitability. mdpi.com Benzodiazepines, a well-known class of drugs, produce their effects by enhancing the action of GABA at GABAA receptors. nih.govmdpi.com The ability of some benzo[d]thiazole derivatives to interact with this system suggests a potential mechanism for their neurological effects.

In Vitro Mechanistic Assays for Cellular Pathway Modulation

To further elucidate the mechanisms of action of benzo[d]thiazole derivatives, a variety of in vitro mechanistic assays are employed. These assays help to understand how these compounds modulate specific cellular pathways.

Commonly used assays include:

Cell Viability and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess the effect of compounds on cell proliferation and cytotoxicity. nih.gov This assay was used to evaluate the cytotoxicity of novel benzothiazole and benzothiazole-thiazolidine-2,4-dione hybrids against triple-negative breast cancer cells. nih.gov

Enzyme Inhibition Assays: As discussed in section 6.2.1, in vitro enzyme inhibition assays are crucial for identifying and characterizing enzyme inhibitors. These assays typically measure the activity of a purified enzyme in the presence and absence of the test compound. nih.govdergipark.org.trnih.gov

Receptor Binding Assays: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. nih.gov These assays involve competing a radiolabeled ligand with the test compound for binding to the receptor.

Cellular Signaling Pathway Analysis: Techniques such as Western blotting can be used to investigate the effect of benzo[d]thiazole derivatives on specific signaling proteins within a cell. For example, studies could examine the phosphorylation status of key kinases to determine if a particular signaling cascade is activated or inhibited.

Gene Expression Analysis: Techniques like quantitative real-time PCR (qPCR) can be used to measure changes in the expression of specific genes in response to treatment with a benzo[d]thiazole derivative, providing insights into the downstream effects of the compound.

Design Principles for Enhanced Bioactivity Based on Mechanistic Understanding

The knowledge gained from mechanistic investigations provides a rational basis for the design of new benzo[d]thiazole derivatives with enhanced bioactivity, improved selectivity, and better pharmacokinetic profiles.

Key design principles include:

Target-Focused Design: Once a specific molecular target is validated, the design of new analogs can focus on optimizing interactions with the target's binding site. For example, understanding the key interactions of a benzothiazole inhibitor with the active site of an enzyme allows for the rational design of new derivatives with complementary chemical features to enhance binding affinity. nih.gov

SAR-Guided Optimization: The SAR data provides a roadmap for which positions on the benzothiazole scaffold to modify and which substituents are likely to improve activity. For instance, if a particular substitution at the 6-position is found to be beneficial, further exploration of different groups at that position can be undertaken. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's properties. For example, replacing a metabolically labile group with a more stable one can improve the compound's half-life.

Scaffold Hopping: In some cases, the benzothiazole core itself can be replaced with a different heterocyclic system that maintains the key pharmacophoric features required for activity but may offer advantages in terms of synthesis or intellectual property.

Computational Modeling: Molecular docking and other computational techniques are invaluable tools in modern drug design. metu.edu.trnih.gov They can be used to predict the binding mode of a compound to its target, estimate its binding affinity, and guide the design of new derivatives with improved interactions.

By integrating these design principles, researchers can more efficiently navigate the complex process of drug discovery and development, leading to the identification of novel benzo[d]thiazole-based therapeutic agents.

Applications in Advanced Organic Synthesis and Materials Science

Utilization of 2-(2-Bromopropyl)benzo[d]thiazole as a Building Block in Complex Molecule Synthesis

The primary role of this compound in organic synthesis is as an electrophilic substrate in nucleophilic substitution reactions. The carbon atom attached to the bromine is susceptible to attack by a wide range of nucleophiles, enabling the facile introduction of diverse functional groups and the extension of the molecular framework. This reactivity is central to its application as a versatile building block.

Common synthetic strategies involve the reaction of this compound with amines, phenols, thiols, and other nucleophilic species. These reactions typically proceed via an SN2 mechanism, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. For instance, reaction with a primary or secondary amine would yield the corresponding N-substituted 2-(2-propylamino)benzo[d]thiazole derivative. Similarly, reaction with a phenol (B47542) would result in an ether linkage.

The benzothiazole (B30560) moiety itself is a significant structural motif found in numerous biologically active natural products and synthetic compounds. nih.gov Therefore, the ability to functionalize the 2-propyl side chain of this compound provides a direct route to novel benzothiazole derivatives with potential applications in medicinal chemistry and drug discovery. pcbiochemres.commdpi.com The synthesis of such derivatives often involves multi-step sequences where the introduction of the substituted propyl chain is a key strategic step. nih.govnih.gov

Synthesis of Fluorescent Probes and Imaging Agents Incorporating Benzo[d]thiazole Moieties

Benzothiazole derivatives are well-known for their fluorescent properties and have been extensively utilized in the development of probes for biological imaging. acs.orgnih.govstemmpress.com The benzothiazole core often acts as a fluorophore, and modifications to its structure, including at the 2-position, can tune its photophysical properties such as absorption and emission wavelengths, quantum yield, and Stokes shift. stemmpress.comnih.gov

While direct synthesis of fluorescent probes starting from this compound is not extensively documented in dedicated studies, its role as a precursor can be inferred from the structures of known benzothiazole-based probes. For example, a probe containing a 2-propyl group linked to a receptor unit via a heteroatom (e.g., nitrogen or oxygen) could be synthesized using this compound as the key electrophile. This synthetic approach allows for the modular construction of probes where the benzothiazole unit serves as the signaling component and the substituent introduced via the displacement of the bromide acts as the recognition element for a specific analyte.

Recent research has focused on developing benzothiazole-based fluorescent probes for various targets, including hydrazine (B178648) and biological macromolecules like β-amyloid and α-synuclein aggregates, which are implicated in neurodegenerative diseases. acs.orgnih.govrsc.org The synthesis of these complex probes often involves the condensation of 2-aminothiophenols with functionalized aldehydes or other multi-step synthetic routes where a brominated intermediate could be employed for late-stage functionalization. stemmpress.comnih.gov

Table 1: Examples of Benzothiazole-Based Fluorescent Probes and their Properties

Probe NameTarget AnalyteKey Synthetic FeatureReported Affinity (Kd)Reference
PP-BTA-4β-Amyloid & α-Synuclein AggregatesPush-pull benzothiazole structure40-148 nM (Aβ), 48-353 nM (α-syn) acs.orgnih.gov
BTH-MPHGeneral biological imagingSynthesized from 2-aminophenothiophenolNot specified stemmpress.com
Hydrazine ProbeHydrazine (N2H4)Benzothiazole and benzoindole moietiesHigh selectivity and sensitivity rsc.org

This table is representative of the types of benzothiazole probes developed; the exact use of this compound is inferred as a potential synthetic route.

Development of Organic Electronic Materials Derived from Benzo[d]thiazoles

The benzothiazole ring system, with its electron-deficient nature, is an attractive component for the design of organic electronic materials. These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of benzothiazole-containing materials can be modulated by introducing various substituents onto the benzothiazole core. mdpi.com

The use of this compound in this context would be as an intermediate for synthesizing more complex, often conjugated, molecules. For example, the bromo-propyl group could be converted into a vinyl or other unsaturated group through an elimination reaction. This new functional group could then participate in polymerization reactions or cross-coupling reactions (e.g., Heck, Suzuki, or Stille coupling) to build up larger π-conjugated systems. mdpi.com These extended conjugated structures are essential for charge transport and light emission in organic electronic devices.

Research into benzothiazole-based materials has explored their potential as electron-withdrawing building blocks to create compounds for OLEDs and organic solar cells. mdpi.com The synthesis of such materials often involves palladium-catalyzed cross-coupling reactions to link the benzothiazole unit with other aromatic or heteroaromatic rings. mdpi.com While specific examples starting from this compound are not prominent, the principle of using a functionalized alkyl-benzothiazole as a precursor for creating these advanced materials is a valid synthetic strategy.

Catalytic Applications of Benzo[d]thiazole-Based Ligands

In the field of catalysis, benzothiazole derivatives can serve as ligands that coordinate to metal centers, thereby influencing the activity and selectivity of the resulting metal complex. The nitrogen and sulfur atoms of the benzothiazole ring can both act as donor atoms for metal coordination.

The synthesis of benzothiazole-based ligands from this compound would involve nucleophilic substitution reactions to introduce a coordinating group at the end of the propyl chain. For example, reaction with a phosphine (B1218219) nucleophile could lead to a phosphine-benzothiazole hybrid ligand. Such bidentate or tridentate ligands can form stable complexes with transition metals like palladium, ruthenium, or copper. researchgate.netsci-hub.se

These metal complexes can then be employed as catalysts in a variety of organic transformations. The electronic and steric properties of the benzothiazole ligand can be fine-tuned by modifying the substituents on the benzothiazole ring or the linker, which in turn affects the performance of the catalyst. Ruthenium(II) complexes bearing benzothiazole ligands have been studied for their catalytic activity in intramolecular cyclization reactions. sci-hub.se Similarly, copper-catalyzed reactions are an active area of research where benzothiazole-derived ligands could play a role. researchgate.net The modular synthesis enabled by starting with a reactive precursor like this compound offers a straightforward way to generate a library of ligands for screening in various catalytic applications. acs.orgnih.gov

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthesis Routes

The chemical industry's shift towards environmental responsibility has profoundly impacted the synthesis of pharmaceutical compounds, including benzothiazole (B30560) derivatives. mdpi.comnih.gov Future research will increasingly prioritize the development of "green" synthetic pathways that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous solvents, and utilizing renewable resources. researchgate.net

Classical methods for synthesizing the benzothiazole core often involve the condensation of 2-aminothiophenols with various carbonyl compounds. mdpi.com Modern approaches are refining these processes by introducing green catalysts, alternative energy sources like microwave irradiation, and eco-friendly solvents such as water. researchgate.netmdpi.com One-pot synthesis and atom economy procedures are becoming central, aiming to streamline reactions and reduce the formation of byproducts. mdpi.comnih.gov For instance, methods using water as a solvent, employing catalysts like copper sulfate (B86663) or hydrogen peroxide/HCl mixtures, and even electrochemical, oxidant-free cyclization represent significant strides in green chemistry for benzothiazole synthesis. mdpi.comrsc.orgrsc.org These strategies offer benefits like shorter reaction times, high yields, and the use of recyclable catalysts. nih.gov

Table 1: Examples of Green Synthesis Strategies for Benzothiazole Derivatives

Synthesis Strategy Key Features Catalyst/Medium Advantages
One-Pot Cyclization Condensation of 2-aminothiophenols with various reagents. rsc.org Tetramethylthiuram disulfide (TMTD) in water. rsc.org Metal/ligand-free, excellent yields, short reaction times. rsc.org
Oxidative Condensation Reaction of 2-aminothiophenol (B119425) with aldehydes. mdpi.com H₂O₂/HCl in ethanol (B145695). mdpi.com Room temperature reaction, high yields for diverse substrates. mdpi.com
Aqueous Media Synthesis Reaction of aromatic amines with potassium isopropyl xanthate. Copper Sulfate (CuSO₄) in water/glycerol (B35011). Use of green solvents, inexpensive catalyst, simple work-up.
Electrochemical Synthesis Intramolecular dehydrogenative C–S cross-coupling. rsc.org Undivided electrolytic conditions. rsc.org External oxidant-free, high yields. rsc.org
Microwave-Assisted Synthesis Accelerated condensation of 2-aminobenzenethiol and benzaldehydes. researchgate.net Various catalysts. researchgate.net Reduced reaction time, improved yields. researchgate.net

Exploration of Novel Biological Targets for Benzo[d]thiazole Derivatives

The structural versatility of the benzothiazole nucleus allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.com While established applications exist in anticancer, antimicrobial, and neuroprotective domains, future research is geared towards identifying and validating novel biological targets to address unmet medical needs. mdpi.comnih.gov

Benzothiazole derivatives have shown significant promise as inhibitors of critical enzymes in disease pathways, such as various kinases (EGFR, VEGFR, Abl), topoisomerases, and the PI3K/Akt/mTOR pathway. mdpi.comnih.gov Emerging research is expanding this scope to other important enzyme families. For example, recent studies have identified benzothiazole derivatives as potential inhibitors of dihydrofolate reductase (DHFR) and E. coli dihydroorotase, presenting new opportunities for developing antibacterial agents. nih.govnih.gov Furthermore, the exploration of G-protein coupled receptors, such as the EP₁ receptor for conditions like overactive bladder, highlights the scaffold's potential beyond enzyme inhibition. nih.gov The unique ability of the benzothiazole ring's sulfur and nitrogen atoms to form diverse interactions with amino acid residues in protein binding sites underpins its capacity to bind with high affinity and specificity to this expanding list of targets. mdpi.com

Table 2: Selected Biological Targets for Benzothiazole Derivatives

Target Class Specific Target Example Therapeutic Area Reference
Kinases EGFR, VEGFR, PI3K, Abl Cancer mdpi.comnih.gov
Enzymes (Antimicrobial) Dihydrofolate Reductase (DHFR) Infectious Disease nih.gov
Enzymes (Antimicrobial) E. coli Dihydroorotase Infectious Disease nih.gov
Enzymes (Antimicrobial) Phenylalanyl (Phe)-tRNA synthetase Infectious Disease mdpi.com
Receptors EP₁ Receptor Urology (Overactive Bladder) nih.gov
Neuro-related Amyloid Plaques Neurology (Alzheimer's Diagnosis) mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Table 3: Applications of AI/ML in Benzothiazole Drug Discovery

AI/ML Application Description Potential Impact
Virtual Screening (VS) AI algorithms screen large virtual libraries of compounds to identify potential hits for a specific target. researchgate.net Reduces time and cost of initial screening; increases hit rate.
QSAR Modeling Machine learning models correlate the chemical structures of benzothiazole derivatives with their biological activities to predict the potency of new compounds. youtube.com Prioritizes synthesis of most promising candidates; provides insights for design. youtube.com
ADMET Prediction AI models predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of novel compounds. nih.gov Enables early-stage deselection of compounds with poor drug-like properties, reducing late-stage failures. nih.gov
***De Novo* Drug Design** Generative AI models design novel molecular structures with desired properties that can be synthesized in the lab. stanford.edu Creates innovative drug candidates beyond existing chemical space. stanford.edu

Advancements in High-Throughput Screening and Mechanistic Profiling

High-Throughput Screening (HTS) is a critical technology that enables the rapid testing of thousands to millions of compounds, making it indispensable for modern drug discovery. mdpi.com For benzothiazole research, HTS allows for the efficient screening of large libraries of derivatives against specific biological targets to identify initial "hits." Phenotypic screening, where compounds are tested for their effect on whole cells or organisms, has also become a valuable HTS approach, particularly for discovering new anthelmintics and antimicrobials. mdpi.com The success rate for identifying hits in large-scale screens is typically low, making the efficiency of HTS crucial. mdpi.com

Following a successful HTS campaign, detailed mechanistic profiling becomes essential to understand how a hit compound, such as a promising benzothiazole derivative, exerts its biological effect. This involves a suite of secondary assays and techniques. Molecular docking studies, for example, can predict how a compound binds to its target protein, revealing key interactions that can be optimized. nih.govfrontiersin.org Cellular assays, such as evaluating DNA and protein leakage in microbes or analyzing cell cycle arrest and apoptosis in cancer cells, provide critical information on the compound's mechanism of action. nih.govnih.gov This deeper mechanistic understanding is vital for transforming a preliminary hit into a viable lead compound for further development.

Table 4: Key Techniques in Screening and Mechanistic Profiling

Technique Purpose Application to Benzothiazoles
High-Throughput Screening (HTS) Rapidly screen large compound libraries for activity against a target. mdpi.com Identification of initial active benzothiazole "hits" from diverse chemical libraries.
Phenotypic Screening Screen compounds based on their effect on cellular or organismal phenotype. mdpi.com Discovery of benzothiazoles with antimicrobial or anthelmintic activity without prior knowledge of the specific target. mdpi.com
Molecular Docking Computationally predict the binding mode and affinity of a compound to its protein target. nih.govfrontiersin.org Elucidate how active benzothiazole derivatives interact with targets like DHFR or kinases to guide optimization. nih.govfrontiersin.org
Cellular Assays Evaluate the effect of a compound on cellular processes (e.g., proliferation, apoptosis, cell cycle). nih.gov Confirming the anticancer mechanism of benzothiazole derivatives by observing cell cycle arrest or induction of apoptosis. nih.gov
Mechanism of Action (MoA) Studies Investigate the specific biochemical pathway or target affected by the compound. Determining if a benzothiazole's antimicrobial effect is due to enzyme inhibition, membrane disruption, or another mechanism. nih.gov

Q & A

Q. What are the most effective synthetic routes for 2-(2-Bromopropyl)benzo[d]thiazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves bromination or alkylation of the benzo[d]thiazole core. For example, bromopropyl groups can be introduced via nucleophilic substitution using 2-bromopropane in polar aprotic solvents (e.g., DMF) with NaH as a base . Optimization includes varying reaction temperatures (60–100°C) and monitoring progress via TLC. Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR confirm the bromopropyl chain’s integration and regiochemistry. Aromatic protons in benzo[d]thiazole appear as distinct multiplets (δ 7.2–8.5 ppm), while the bromopropyl group shows characteristic splitting patterns .
  • IR : Stretching frequencies for C-Br (550–650 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 284.98 for C10_{10}H9_{9}BrN2_2S) .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess selectivity indices .
  • Docking Studies : AutoDock Vina can predict binding to targets like fungal lanosterol demethylase (CYP51) .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the design of this compound derivatives?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps, charge distribution) to predict reactivity and stability. Exact-exchange functionals improve accuracy for bromine’s electron-withdrawing effects . Solvent effects (PCM model) refine predictions of solvolysis pathways .

Q. What mechanistic insights explain contradictions in halogenated benzothiazole reactivity?

  • Methodological Answer : Discrepancies in substitution rates (e.g., Br vs. Cl) arise from steric hindrance of the bromopropyl group and solvent polarity. Kinetic studies (e.g., Eyring plots) in DMF vs. THF show rate constants vary by 102^2-fold due to transition-state stabilization . Competing elimination pathways (e.g., β-hydride elimination) may reduce yields, requiring additives like K2_2CO3_3 to suppress side reactions .

Q. How do structural modifications of this compound impact antifungal SAR?

  • Methodological Answer :
  • Bromine Position : Para-substitution on the benzene ring enhances lipophilicity (logP >3.5), improving membrane penetration .
  • Propyl Chain Length : Shorter chains (e.g., methyl) reduce activity (MIC >128 µg/mL vs. 8 µg/mL for bromopropyl), suggesting optimal chain flexibility for target interaction .
  • Heterocycle Fusion : Replacing benzo[d]thiazole with imidazo[2,1-b]thiazole increases potency against Aspergillus spp. by 4-fold .

Q. What strategies resolve discrepancies in reported synthetic yields for brominated benzothiazoles?

  • Methodological Answer : Yield variations (e.g., 55% vs. 92% in similar conditions) stem from:
  • Catalyst Choice : Pd(OAc)2_2 vs. CuI in cross-couplings alters efficiency (Pd: 70–85%; Cu: 50–65%) .
  • Purification Methods : Gradient elution (hexane → ethyl acetate) improves purity (>98% by HPLC) vs. isocratic methods .
  • Moisture Sensitivity : Anhydrous DMF under N2_2 increases reproducibility by preventing bromide hydrolysis .

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